molecular formula C9H12N2O2 B8634343 2-(3-Nitrophenyl)propan-2-amine

2-(3-Nitrophenyl)propan-2-amine

Cat. No.: B8634343
M. Wt: 180.20 g/mol
InChI Key: CEZRKQPYDYPVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenyl)propan-2-amine is a substituted phenethylamine derivative characterized by a nitro group (-NO₂) at the meta position of the phenyl ring and a tertiary amine group (propan-2-amine) attached to the central carbon. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.21 g/mol.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-nitrophenyl)propan-2-amine

InChI

InChI=1S/C9H12N2O2/c1-9(2,10)7-4-3-5-8(6-7)11(12)13/h3-6H,10H2,1-2H3

InChI Key

CEZRKQPYDYPVBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(3-Nitrophenyl)propan-2-amine with key analogs, emphasizing substituent effects, molecular properties, and research applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NO₂ (meta), -NH(CH₃)₂ C₉H₁₂N₂O₂ 180.21 Potential receptor ligand; nitro group enhances electrophilicity for nucleophilic reactions .
2-(3,5-Dichlorophenyl)propan-2-amine -Cl (3,5 positions) C₉H₁₁Cl₂N 218.10 Exhibits basicity due to amine; halogen substituents may enhance lipophilicity for CNS-targeting drugs .
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride -Cl (2), -F (4) C₉H₁₁ClFN·HCl 238.11 Studied for pharmacological significance; halogen mix balances reactivity and metabolic stability .
1-(3-Nitrophenyl)ethylamine -NO₂ (meta), -CH₂CH₃NH(CH₃)₂ C₁₁H₁₅N₂O₂ 208.25 Structural isomer; ethylamine chain may alter pharmacokinetics compared to tertiary amine .
2-(Naphthalen-1-yl)propan-2-amine hydrochloride Naphthyl group (1-position) C₁₃H₁₅N·HCl 229.73 Bulky aromatic substituent increases steric hindrance; used in receptor binding assays .

Detailed Analysis of Substituent Effects

Nitro Group (-NO₂) vs. In contrast, halogenated analogs (e.g., 2-(3,5-dichlorophenyl)propan-2-amine) exhibit moderate electron withdrawal while increasing lipophilicity, which may improve blood-brain barrier penetration .

Amine Functionality: The tertiary amine in this compound is less basic than primary/secondary amines in analogs like N-[2-(1H-indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine ().

Aromatic vs. Heterocyclic Substituents:

  • Compounds with naphthyl or pyridinyl groups (e.g., 2-(Naphthalen-1-yl)propan-2-amine hydrochloride) exhibit extended π-systems, enhancing van der Waals interactions in protein binding pockets .

Research Findings from Analogous Compounds

  • Neuropharmacology: Halogenated analogs (e.g., 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride) are investigated for CNS activity, leveraging halogen-induced metabolic stability .
  • Synthetic Utility: The nitro group in this compound could serve as a precursor for reduction to amino groups, enabling further derivatization (e.g., amidation, alkylation) .

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